molecular formula C26H34N4O6S2 B2835548 ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 534555-47-0

ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2835548
CAS No.: 534555-47-0
M. Wt: 562.7
InChI Key: IYJLMCLLDDANHC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C26H34N4O6S2 and its molecular weight is 562.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding Sites

One application is in exploring the receptor binding sites of hypoglycemic sulfonylureas and related compounds. Research by Brown and Foubister (1984) on similar compounds, such as p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, highlights the potential of these compounds to bind at insulin-releasing receptor sites of pancreatic beta cells, offering insights into diabetes treatment strategies (Brown & Foubister, 1984).

Organic Synthesis and Catalysis

Another application is in organic synthesis and catalysis. Zhu, Lan, and Kwon (2003) describe the use of similar compounds in a phosphine-catalyzed [4 + 2] annulation process. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Novel Synthesis Techniques

Balogh, Hermecz, Simon, and Pusztay (2009) discuss the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates, showcasing the diverse chemical reactions and synthesis techniques that can be applied to similar compounds (Balogh et al., 2009).

Antioxidant Activity

R. Zaki et al. (2017) researched the antioxidant activity of related compounds, providing an avenue for exploring these compounds in the context of oxidative stress and potential therapeutic applications (Zaki et al., 2017).

Antibacterial Properties

M. E. Azab, M. Youssef, and E. A. El-Bordany (2013) explored the antibacterial properties of novel heterocyclic compounds containing a sulfonamido moiety, opening up potential applications in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Properties

IUPAC Name

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6S2/c1-5-36-26(33)29-11-10-20-21(15-29)37-25(22(20)24(32)27-4)28-23(31)18-6-8-19(9-7-18)38(34,35)30-13-16(2)12-17(3)14-30/h6-9,16-17H,5,10-15H2,1-4H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLMCLLDDANHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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